5-(2-氯苯基)-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

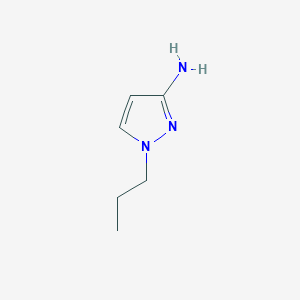

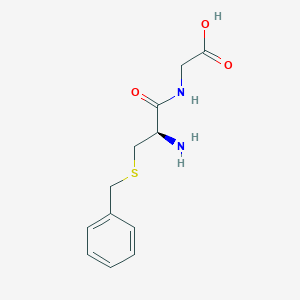

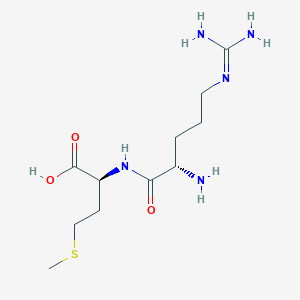

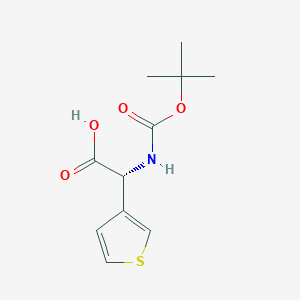

5-(2-Chlorophenyl)-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5ClN3. It is a member of the triazole family of heterocyclic compounds, and is used in various scientific research applications. This compound is of particular interest due to its ability to act as both an inhibitor and a catalyst in certain reactions.

科学研究应用

合成和结构表征

- 合成和 π 孔四元键相互作用:一项研究报告了三唑衍生物的合成和表征,展示了取代基如何影响基团的亲核/亲电性质以及四元键的相互作用能,这与开发具有特定电子性质的材料相关 (Ahmed 等人,2020 年)。

- 三唑衍生物的 X 射线晶体学:另一项研究重点是三唑化合物的单晶 X 射线结构测定,揭示了其分子构型和分子间相互作用,这对于理解化合物的反应性和潜在应用至关重要 (Yeo、Azizan 和 Tiekink,2019 年)。

与生物大分子相互作用

- 与生物大分子结合:对两种新型 1,2,3-三唑衍生物的研究表明,它们与人血清白蛋白、牛血红蛋白和 DNA 有很强的相互作用,由于显着的结合常数和对氨基酸残基微环境的影响,表明具有药物设计的潜力 (Liu 等人,2020 年)。

抗菌活性

- 抗菌特性:一项研究合成了含有 1,2,4-三唑核的新型 1,3,4-噻二唑和 1,3,4-噻二嗪,对细菌和真菌的生长表现出显着的抑制作用,表明它们作为抗菌剂的潜力 (Purohit 等人,2011 年)。

作用机制

Target of Action

The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .

Mode of Action

5-(2-chlorophenyl)-1H-1,2,4-triazole interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .

Pharmacokinetics

5-(2-chlorophenyl)-1H-1,2,4-triazole is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .

Result of Action

The molecular and cellular effects of 5-(2-chlorophenyl)-1H-1,2,4-triazole’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-chlorophenyl)-1H-1,2,4-triazole. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .

属性

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJUBANPLITKPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427901 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56015-92-0 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。